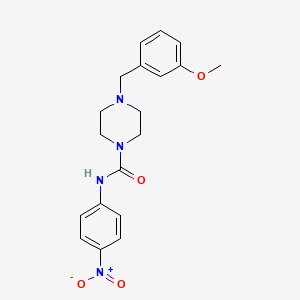
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is complex and not yet fully understood. However, it is known that 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide binds to the 5-HT1A receptor and modulates its activity, leading to changes in neurotransmitter release and neuronal activity. This, in turn, can affect mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Research has shown that 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in neuronal activity, and alterations in behavior and mood. Specifically, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. Additionally, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce anxiety and stress in animal models, suggesting that it may have potential therapeutic applications in humans.
Advantages and Limitations for Lab Experiments
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in scientific research, including its high purity, stability, and well-characterized pharmacological properties. However, there are also some limitations to its use, including its relatively low potency and limited selectivity for the 5-HT1A receptor. These limitations may make it challenging to use 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in certain types of experiments or to develop it as a therapeutic agent.
Future Directions
Despite its limitations, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide remains a promising compound for future research and development. Some potential future directions for 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide research include:
1. Further investigation of its mechanism of action and pharmacological properties, including its selectivity for different receptor subtypes and its potential interactions with other drugs or compounds.
2. Development of more potent and selective analogs of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide that could be used as therapeutic agents for mood disorders.
3. Investigation of the potential therapeutic applications of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder.
4. Exploration of the potential use of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects or reduce its side effects.
Conclusion:
In conclusion, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic properties. While there are some limitations to its use, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide remains a valuable tool for scientific research and has the potential to lead to the development of new treatments for mood disorders and other neurological and psychiatric conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Scientific Research Applications
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of certain receptors in the brain and central nervous system. Specifically, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide a promising candidate for the development of new treatments for depression, anxiety, and other mood disorders.
properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-27-18-4-2-3-15(13-18)14-21-9-11-22(12-10-21)19(24)20-16-5-7-17(8-6-16)23(25)26/h2-8,13H,9-12,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVOJLJNYYBAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
![3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)
![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)


![methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4131331.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4131336.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131348.png)
![2-(4-benzyl-1-piperazinyl)-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4131351.png)
![methyl 2-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4131354.png)
![8-ethyl-5-oxo-2-(4-{[(9H-xanthen-9-ylcarbonyl)amino]carbonothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131361.png)

![methyl 2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}butanoate](/img/structure/B4131390.png)